2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride
Description
2-Amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride is a substituted propanamide derivative characterized by:
- A propanamide backbone with amino (-NH₂), methyl (-CH₃), and methylsulfanyl (-S-CH₃) groups at positions 2, 3, and N-methyl, respectively.
- A 3-hydroxypropyl group attached to the nitrogen atom.
- A hydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.
Properties
Molecular Formula |
C8H19ClN2O2S |
|---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-N-methyl-3-methylsulfanylpropanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-10(4-3-5-11)8(12)7(9)6-13-2;/h7,11H,3-6,9H2,1-2H3;1H |
InChI Key |
RRTJADROJRALSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCO)C(=O)C(CSC)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride involves several steps. The synthetic route typically includes the reaction of 2-amino-3-(methylsulfanyl)propanamide with 3-chloropropanol under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride is a synthetic compound with a unique structure featuring an amino group, a hydroxypropyl side chain, and a methylsulfanyl group. Its chemical formula is C8H19ClN2O2S, and it has a molecular weight of 242.77 g/mol. The compound is commonly used in various biochemical applications, typically in its hydrochloride salt form to enhance solubility in aqueous solutions, making it suitable for biological studies and pharmaceutical applications.
Reactivity and Synthesis
The reactivity of this compound is attributed to its functional groups. These groups enable the compound to participate in a variety of chemical reactions, making it versatile in organic synthesis and medicinal chemistry. The synthesis of this compound typically involves several steps, which may vary based on the availability of reagents and the desired purity levels.
Potential Applications
Research indicates that this compound exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, possibly linked to its ability to modulate specific biochemical pathways involved in pain and inflammation responses. Additionally, its structural components may interact with neurotransmitter systems, indicating possible applications in neuropharmacology.
Interaction studies involving this compound focus on its binding affinity with various biological targets. Initial findings suggest that it may interact with receptors involved in pain modulation and inflammatory responses. Further research is necessary to fully elucidate these interactions and determine their pharmacological significance.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs and their properties:
Key Observations:
Hydrophilic vs. Lipophilic Groups :
- The 3-hydroxypropyl group in the target compound contrasts with trifluoroethyl (C62, ) or 2,6-dimethylphenyl (Tocainide, ), impacting solubility and membrane permeability.
- Methylsulfanyl (-S-CH₃) in the target compound may offer redox-modulatory effects compared to indole () or imidazole () groups, which are often used in receptor targeting .
Salt Formulations :
- Hydrochloride salts (target compound, Tocainide, C62) improve crystallinity and bioavailability compared to free bases (e.g., compounds in with unspecified salt forms) .
Synthetic Complexity :
Physicochemical and Analytical Data
- NMR Utility : Fluorinated analogs (e.g., C62) leverage ¹⁹F NMR for structural elucidation, whereas the target compound’s methylsulfanyl group would require ¹H/¹³C NMR or mass spectrometry .
Biological Activity
2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₉ClN₂O₂S
- Molecular Weight : 242.77 g/mol
- Functional Groups : The compound features an amino group, a hydroxypropyl side chain, and a methylsulfanyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Modulation of Inflammatory Pathways : Preliminary studies suggest that it may exert anti-inflammatory effects by modulating cytokine production and signaling pathways involved in inflammation.
- Neurotransmitter Interaction : The structural components may influence neurotransmitter systems, indicating potential applications in neuropharmacology.
- Enzyme Interaction : The amino and hydroxypropyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially altering their activity.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These activities are linked to its ability to modulate specific biochemical pathways involved in pain and inflammation responses.
Case Studies
-
Anti-inflammatory Study :
- A study investigated the effects of the compound on inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when exposed to the compound at varying concentrations.
-
Neuropharmacological Assessment :
- In a neuropharmacological context, the compound was tested for its ability to modulate neurotransmitter release in neuronal cultures. The findings suggested enhanced release of serotonin, indicating potential antidepressant-like effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Structure | Notable Activities |
|---|---|---|
| This compound | Structure | Anti-inflammatory, analgesic |
| 2-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | C₆H₁₅ClN₂O₂ | Investigated for similar applications |
| 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride | C₇H₁₅ClN₂O₂ | Potentially shares similar biological pathways |
Q & A
Basic: What are the established synthetic routes for 2-amino-N-(3-hydroxypropyl)-N-methyl-3-(methylsulfanyl)propanamide hydrochloride, and how is structural confirmation achieved?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with protected amino acids or commercially available precursors. For example, similar hydrochlorides (e.g., tocainide derivatives) are synthesized via nucleophilic substitution or coupling reactions in polar solvents like methanol, followed by HCl salt formation . Structural confirmation is achieved using:
- ¹³C NMR and HRMS : To verify the backbone structure and functional groups (e.g., methylsulfanyl, hydroxypropyl) .
- HPLC : For purity assessment (>95% by reverse-phase chromatography) .
- Elemental analysis : To confirm stoichiometry, particularly for hydrochloride salts .
Basic: How can researchers assess the purity and stability of this compound under experimental storage conditions?
Methodological Answer:
- Purity : Use reverse-phase HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Compare retention times with reference standards .
- Stability : Conduct accelerated degradation studies under varying pH (e.g., PBS buffers), temperatures (2–8°C vs. room temperature), and light exposure. Monitor degradation products via LC-MS .
Advanced: What strategies optimize the yield of this compound in large-scale synthesis while minimizing side reactions?
Methodological Answer:
- Solvent optimization : Methanol or DMF improves solubility of intermediates, reducing byproducts like unreacted amines .
- Temperature control : Lower temperatures (0–5°C) during coupling steps prevent racemization of the amino group .
- Catalytic agents : Use TCEP or DTT to stabilize thiol-containing intermediates and prevent disulfide formation .
Advanced: How does the methylsulfanyl group influence the compound’s reactivity in biological assays, and how can this be experimentally validated?
Methodological Answer:
- Reactivity : The methylsulfanyl group may participate in hydrogen bonding or act as a leaving group in enzyme inhibition studies. Validate via:
- Mass spectrometry : Identify adducts or metabolites in in vitro assays .
Advanced: What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties, and how are contradictions in data resolved?
Methodological Answer:
- Permeability assays : Use Caco-2 cell monolayers to predict intestinal absorption. Resolve low permeability by modifying the hydroxypropyl group for enhanced solubility .
- Hepatic microsomal stability : Incubate with liver microsomes and quantify parent compound loss via LC-MS/MS. Contradictions (e.g., species-specific metabolism) are resolved using human hepatocytes .
- Plasma protein binding : Equilibrium dialysis paired with LC-MS quantifies free vs. bound fractions. Adjust experimental pH to mimic physiological conditions .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to predict binding poses with target receptors (e.g., ion channels or enzymes). Focus on interactions between the hydroxypropyl group and hydrophilic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Prioritize derivatives with low RMSD values .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to refine synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
